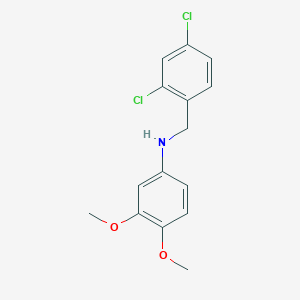

![molecular formula C19H18N2O2 B5632720 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide, also known as HQAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQAA is a derivative of the naturally occurring compound quinoline, and its unique chemical structure makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Comprehensive Analysis of N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide Applications

N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide is a compound with a quinoline backbone, which is known for its versatility in various significant fields due to its distinctive biological activity and interaction with cells. Below is a detailed analysis of its unique applications across different scientific research fields.

Pharmacological Research: Quinoline derivatives have been extensively studied for their pharmacological properties. The compound may be involved in the synthesis of novel heterocycles designed to compare efficacy against typical drugs in the market. This includes the development of less toxic and more potent quinolinyl-pyrazoles for treating various health threats .

Drug Synthesis: The quinoline scaffold is a critical component in drug discovery. It has been used since ancient times for the treatment of diseases like malaria. Modern applications could involve the synthesis of new drugs that utilize the quinoline structure for improved efficacy and reduced side effects .

Biological Activity Studies: Quinoline and its derivatives are known to exhibit a range of biological activities. Research into N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide could uncover new biological interactions at the cellular level, potentially leading to the discovery of new therapeutic agents .

Chemical Synthesis Methodology: This compound could be used in the development of new synthetic methodologies. By studying its reactivity and interactions with other chemicals, researchers can devise novel pathways to synthesize complex molecules, which could have implications in various fields of chemistry .

Material Science: Quinoline derivatives can play a role in the development of new materials. Their unique chemical properties might be harnessed to create compounds with specific characteristics, such as conductivity or luminescence, for use in electronic or photonic devices .

Analytical Chemistry: In analytical chemistry, the compound could be used as a reagent or a standard for calibration in spectroscopic analysis due to its distinct spectral properties. This can help in the precise measurement of other substances .

Environmental Science: Research into the environmental impact and degradation pathways of quinoline derivatives, including N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide, can provide insights into pollution control and the development of eco-friendly disposal methods .

Agricultural Chemistry: The compound’s potential biological activity could be explored for use in agriculture, such as developing new pesticides or growth regulators that are more effective and less harmful to the environment .

properties

IUPAC Name |

N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-7-3-6-10-18(13)21(14(2)22)12-16-11-15-8-4-5-9-17(15)20-19(16)23/h3-11H,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUSVDWJNNCVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)

![1-{2-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5632663.png)

![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)

![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)

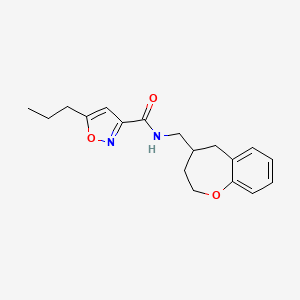

![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)

![ethyl 4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B5632674.png)

![5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)

![N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5632702.png)

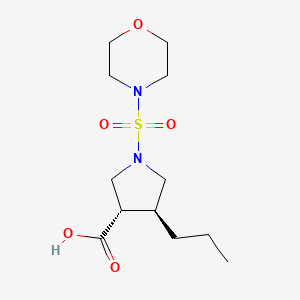

![methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)

![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)